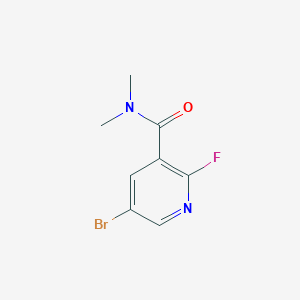

5-Bromo-2-fluoro-N,N-dimethylnicotinamide

Description

Overview of Nicotinamide (B372718) Core in Organic Synthesis and Medicinal Chemistry Research

The nicotinamide nucleus, a key structural component of vitamin B3, is of fundamental importance in biochemistry and a cornerstone in the fields of organic synthesis and medicinal chemistry. nih.govmdpi.com It forms the reactive center of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is pivotal for cellular redox reactions and energy metabolism. mdpi.com Beyond its biological role as a precursor to NAD+, the nicotinamide scaffold is a privileged structure in drug discovery. nih.gov Its ability to form hydrogen bonds and participate in various molecular interactions makes it an attractive framework for designing new therapeutic agents. frontiersin.org

In medicinal chemistry, researchers have developed a multitude of nicotinamide derivatives with a wide range of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net These derivatives are often investigated as inhibitors for enzymes such as kinases and succinate (B1194679) dehydrogenase. acs.org In organic synthesis, the stability of the pyridine (B92270) ring combined with its capacity for functionalization makes nicotinamide a versatile starting material for constructing more complex molecules. nih.gov The development of methods for its regeneration in situ has also been a focus, highlighting its utility in preparative enzymatic synthesis.

Significance of Halogen Substituents in Pyridine Chemistry Research

The introduction of halogen atoms (F, Cl, Br, I) onto a pyridine ring is a critical strategy in modern chemical research, profoundly influencing the molecule's physical, chemical, and biological properties. nih.gov Halogens are highly valuable in medicinal chemistry for their ability to modulate a compound's characteristics. A fluorine atom, for instance, can alter the basicity of the pyridine nitrogen, enhance metabolic stability, and improve binding affinity to biological targets.

Bromine and iodine are particularly significant as they serve as versatile synthetic "handles." The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward construction of complex molecular architectures from simpler precursors. nih.govossila.com Furthermore, heavier halogens like bromine and iodine can participate in a specific, non-covalent interaction known as halogen bonding. acs.org This interaction, where the halogen acts as a Lewis acid, is increasingly exploited in crystal engineering and supramolecular chemistry to direct the assembly of molecules into well-defined structures. acs.org The strategic placement of halogens is therefore a powerful tool for fine-tuning molecular properties and creating diverse chemical libraries for structure-activity relationship (SAR) studies. nih.gov

| Substituent | Position on Pyridine Ring | Common Role in Research | Significance |

| Fluorine | 2-position | Electronic Modulation, Metabolic Blocker | Alters pKa, blocks metabolic oxidation, can enhance binding affinity. ossila.com |

| Bromine | 5-position | Synthetic Handle, Halogen Bonding | Ideal for cross-coupling reactions to build complexity; participates in crystal engineering. nih.govacs.org |

| Chlorine | Various | Electronic Modulation, Synthetic Handle | Electron-withdrawing; can be displaced in nucleophilic aromatic substitution. nih.gov |

Position of 5-Bromo-2-fluoro-N,N-dimethylnicotinamide within Advanced Nicotinamide Research

This compound is a research chemical that sits (B43327) at the intersection of several key areas of modern organic synthesis. aaronchem.combldpharm.com While specific studies focusing exclusively on this compound are not prominent in publicly available literature, its structure provides clear indications of its intended role as a specialized building block. It is classified among heterocyclic and organic building blocks, specifically as a fluorinated, brominated amide. bldpharm.com

Its position within advanced nicotinamide research is that of a versatile intermediate designed for the efficient synthesis of more complex derivative libraries. The compound uniquely combines three key features on the nicotinamide core:

A 2-fluoro substituent: This group activates the pyridine ring for nucleophilic aromatic substitution at that position and modifies the electronic properties of the entire scaffold.

A 5-bromo substituent: This provides a classic and reliable site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or alkynyl groups. nih.govossila.com

An N,N-dimethylnicotinamide group: This tertiary amide is generally stable and provides a specific polarity and hydrogen bond accepting capability to the molecule.

This combination of orthogonal reactive sites (the C-Br bond for coupling and the C-F bond for nucleophilic substitution) allows synthetic chemists to selectively build out different parts of the molecule in a controlled, stepwise fashion. Such building blocks are invaluable for creating libraries of novel compounds for screening against various biological targets, such as kinases, where substituted pyridines are common motifs. frontiersin.org

Scope and Academic Relevance of Research on the Compound

The academic relevance of a compound like this compound lies not in its own end-use, but in its role as an enabler of further research. The synthesis and availability of such precisely functionalized heterocyclic building blocks are of high importance to the fields of medicinal chemistry, agrochemistry, and materials science.

The scope of its application is primarily in discovery chemistry laboratories. Researchers can utilize this compound to rapidly generate novel nicotinamide derivatives to probe structure-activity relationships. For example, by keeping the nicotinamide core constant, a diverse array of substituents can be introduced at the 5-position via the bromo handle. The resulting compounds can then be screened for biological activity, with research on substituted nicotinamides showing potential in areas like cancer and infectious diseases. nih.govresearchgate.net

The academic challenge and relevance are rooted in the development of synthetic methodologies that allow for the precise and efficient construction of such multi-functionalized molecules. The existence of this compound facilitates research into the discovery of new drugs and functional materials by providing a reliable and versatile starting point for molecular exploration.

Chemical Compound Data

| Property | Value | Source(s) |

| Compound Name | This compound | aaronchem.combldpharm.com |

| CAS Number | 1310416-60-4 | aaronchem.combldpharm.comeontrading.uk |

| Molecular Formula | C8H8BrFN2O | aaronchem.combldpharm.com |

| Molecular Weight | 247.06 g/mol | bldpharm.com |

| MDL Number | MFCD19105403 | aaronchem.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCREZJBWVGSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401215634 | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310416-60-4 | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Fluoro N,n Dimethylnicotinamide

Nucleophilic Substitution Reactions at the 2-Position of the Pyridine (B92270) Ring

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen and the other substituents, which stabilize the intermediate Meisenheimer complex formed during the reaction.

The 2-fluoro substituent can be readily displaced by a variety of nucleophiles, including primary and secondary amines, alcohols, and thiols. These reactions typically proceed under mild to moderate conditions, often requiring a base to facilitate the removal of hydrogen fluoride (B91410). For instance, the reaction with an amine would yield the corresponding 2-amino-5-bromo-N,N-dimethylnicotinamide derivative. The lone pair of electrons on the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the fluoride ion. The general mechanism for the reaction with a generic amine (R2NH) is depicted below.

The reactivity with various nucleophiles allows for the introduction of a wide range of functional groups at the 2-position, making it a key step in the synthesis of diverse chemical libraries based on the nicotinamide (B372718) scaffold.

In nucleophilic aromatic substitution reactions, the nature of the halogen substituent significantly influences the reaction rate. Contrary to what is observed in aliphatic SN2 reactions, in SNAr the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The highly electronegative fluorine atom is most effective at stabilizing this intermediate through its strong inductive electron-withdrawal, thereby lowering the activation energy of this step.

For a compound like 5-Bromo-2-fluoro-N,N-dimethylnicotinamide, the fluorine at the 2-position is significantly more activated towards nucleophilic substitution than the bromine at the 5-position. This differential reactivity allows for selective substitution at the 2-position while leaving the 5-bromo group intact for subsequent transformations, such as cross-coupling reactions. An analogous compound, 5-bromo-2-fluoropyrimidine, demonstrates this principle, readily undergoing nucleophilic substitution at the fluoride-bearing carbon. ossila.com

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

The bromine atom at the 5-position of the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide. The 5-bromo position of the nicotinamide is well-suited for this transformation. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Studies on similar substrates, such as 5-bromo-1,2,3-triazines, have shown that the choice of catalyst, ligand, and base is crucial for achieving high yields. uzh.ch For example, catalysts like Pd(dppf)Cl2 are often effective. nih.gov The reaction conditions can be tuned to couple a wide variety of aryl and heteroaryl boronic acids at the 5-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This data is based on analogous 5-bromo-heterocyclic systems.

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 5-Bromo-1,2,3-triazine | 4-(tert-butyl)phenylboronic acid | Pd(MeCN)2Cl2 (15) | dppf-CF3 | Ag2CO3 | Dioxane | 80 | 97 | uzh.ch |

Interactive Data Table

The 5-bromo substituent also enables Sonogashira and Heck cross-coupling reactions. The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form a new C(sp2)-C(sp) bond, yielding an alkynylpyridine derivative. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Research on 5- and 6-bromo-3-fluoro-2-cyanopyridines has demonstrated efficient Sonogashira coupling with a range of terminal alkynes, highlighting the feasibility of this transformation on similar scaffolds. soton.ac.uk

Table 2: Example of Sonogashira Coupling Conditions Note: This data is based on an analogous bromo-fluoro-pyridine system.

| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Yield (%) | Ref |

|---|

Interactive Data Table

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of the catalyst system, particularly the ligand coordinated to the palladium center. The ligand influences the stability, solubility, and catalytic activity of the palladium complex, affecting the rates of oxidative addition and reductive elimination.

For Suzuki-Miyaura reactions, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3) and ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed. nih.gov In some cases, electron-rich and sterically bulky ligands can improve the efficiency of the coupling, especially with challenging substrates. uzh.ch

In Sonogashira couplings, in addition to the palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) salt (e.g., CuI), the choice of amine base (e.g., triethylamine (B128534) or diisopropylamine) and solvent is critical. soton.ac.uk Copper-free Sonogashira protocols have also been developed, often employing specific ligands to facilitate the catalytic cycle.

Optimization of these parameters—catalyst precursor, ligand, base, solvent, and temperature—is essential to achieve high yields and selectivity in the cross-coupling reactions at the 5-position of this compound.

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on pyridine rings is generally less facile than on benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of two halogen substituents, bromine and fluorine, which are deactivating, and an N,N-dimethylcarboxamide group, which is also deactivating and meta-directing in benzene systems, further complicates the reactivity.

In the case of this compound, the pyridine nitrogen and the three substituents strongly deactivate the ring, making electrophilic aromatic substitution challenging. Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely require harsh conditions and may result in low yields or complex product mixtures. lumenlearning.comlibretexts.org The directing effects of the existing substituents would play a crucial role in determining the position of any potential substitution. The cumulative effect of the 2-fluoro, 5-bromo, and 3-carboxamide groups would need to be considered. Given the deactivating nature of all substituents, predicting the major regioisomer is not straightforward without experimental data.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Expected Reactivity | Probable Position of Substitution |

| Nitration | Very low to none | C-4 or C-6 |

| Halogenation | Very low to none | C-4 or C-6 |

| Sulfonation | Very low to none | C-4 or C-6 |

| Friedel-Crafts | Very low to none | C-4 or C-6 |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution on deactivated pyridine rings. Actual experimental results may vary.

Derivatization and Functionalization Strategies

The functional groups present in this compound offer several avenues for derivatization and the introduction of additional functionalities. These transformations are more likely to proceed under milder conditions than electrophilic aromatic substitution.

The N,N-dimethylamide group at the 3-position of the pyridine ring can be a versatile handle for chemical modification. Common transformations of amides include hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-fluoronicotinic acid, under acidic or basic conditions. This carboxylic acid can then be used to form other derivatives, such as esters or other amides.

Reduction: The amide can be reduced to the corresponding amine, (5-bromo-2-fluoropyridin-3-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction with Organometallic Reagents: Reaction with organolithium or Grignard reagents could potentially lead to the formation of ketones, although this reaction can be challenging to control with amides.

Table 2: Potential Modifications of the N,N-dimethylamide Group

| Reagent(s) | Product Type |

| H₃O⁺ or OH⁻, heat | Carboxylic acid |

| 1. LiAlH₄, 2. H₂O | Amine |

| R-MgBr or R-Li | Ketone (potential) |

Note: This table illustrates general transformations of N,N-dimethylamides and their expected products in the context of the target molecule.

The differential reactivity of the C-F and C-Br bonds on the pyridine ring allows for regioselective functionalization. The 2-fluoro substituent is activated towards nucleophilic aromatic substitution (SNAr), while the 5-bromo substituent is amenable to transition-metal-catalyzed cross-coupling reactions. ossila.comacs.org

Nucleophilic Aromatic Substitution (SNAr) at C-2: The fluorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. nih.gov The high electronegativity of fluorine and its position ortho to the ring nitrogen facilitate this reaction. nih.govreddit.com This allows for the introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles at this position.

Cross-Coupling Reactions at C-5: The bromine atom at the 5-position is a suitable handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of aryl, alkyl, alkynyl, and amino groups. ossila.com

Table 3: Regioselective Functionalization Strategies

| Position | Reaction Type | Typical Reagents | Introduced Functionality |

| C-2 | Nucleophilic Aromatic Substitution (SNAr) | R-OH/base, R-NH₂, R-SH/base | O-R, NH-R, S-R |

| C-5 | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Alkyl |

| C-5 | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkynyl |

| C-5 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino |

Note: This table outlines established regioselective reactions on similar 5-bromo-2-fluoropyridine (B45044) systems and their potential application to the target molecule.

An in-depth article on the advanced spectroscopic and structural elucidation of the chemical compound this compound cannot be generated at this time. Extensive searches for experimental data pertaining to this specific molecule have not yielded the necessary scientific information.

The current body of publicly accessible scientific literature and chemical databases does not appear to contain detailed research findings on the Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray crystallography, or Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy of this compound. While information is available for structurally related compounds, such as 5-bromo-2-fluoronicotinic acid, these data are not applicable to the N,N-dimethylamide derivative specified.

Without primary research data, any attempt to construct the requested article would rely on speculation and would not meet the required standards of scientific accuracy and detail. Therefore, the generation of a thorough and informative article focusing solely on the spectroscopic and structural analysis of this compound is not feasible based on the currently available information.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Fluoro N,n Dimethylnicotinamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-fluoro-N,N-dimethylnicotinamide, these calculations, typically performed using Density Functional Theory (DFT), can reveal the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactions and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the presence of an electron-withdrawing fluorine atom at the 2-position and a bromine atom at the 5-position on the pyridine (B92270) ring, along with the N,N-dimethylcarboxamide group, significantly influences the FMOs. The fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability. emerginginvestigators.org In contrast, the bromine atom can participate in halogen bonding and has a less pronounced electron-withdrawing effect compared to fluorine.

Theoretical studies on related molecules, such as fluorinated and brominated pyridines, provide a basis for estimating the electronic properties of the title compound. For instance, DFT calculations on various substituted pyridines have shown that halogenation significantly modulates the HOMO-LUMO gap. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Nicotinamide (B372718) (predicted) | -6.8 | -1.5 | 5.3 |

| 2-Fluoronicotinamide (predicted) | -7.1 | -1.8 | 5.3 |

| 5-Bromonicotinamide (predicted) | -6.9 | -1.7 | 5.2 |

| This compound (predicted) | -7.2 | -2.0 | 5.2 |

Note: The values in this table are illustrative and based on trends observed in computational studies of similar molecules. Actual values would require specific DFT calculations for each compound.

The distribution of the HOMO and LUMO across the molecule is also of interest. It is anticipated that the HOMO will be localized primarily on the bromine atom and the pyridine ring, while the LUMO will be distributed over the electron-deficient pyridine ring and the carbonyl group of the amide.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. youtube.com The MEP map illustrates regions of positive and negative electrostatic potential. youtube.com Regions of negative potential (typically colored red or yellow) are associated with an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. youtube.com

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites potential hydrogen bond acceptors. nih.gov The fluorine atom will also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl groups and the pyridine ring will exhibit positive potential. The bromine atom can present a region of positive potential on its outermost surface, known as a sigma-hole, which allows for halogen bonding interactions.

Molecular Docking Simulations for Ligand-Target Interactions (in a research context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. bohrium.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. bohrium.com Nicotinamide derivatives are known to be inhibitors of various enzymes, including Poly(ADP-ribose) polymerase (PARP). bohrium.comresearchgate.net

In a research context, molecular docking simulations of this compound could be performed against a target like PARP-1. The docking results would predict the binding affinity (docking score) and the specific interactions between the ligand and the amino acid residues in the active site of the protein. nih.govnih.gov

Key interactions would likely involve:

Hydrogen bonding: The carbonyl oxygen of the amide group could form hydrogen bonds with donor residues in the active site, such as glycine (B1666218) or serine. bohrium.com

Halogen bonding: The bromine atom at the 5-position could form a halogen bond with a Lewis basic residue (e.g., the backbone carbonyl of an amino acid).

Pi-stacking: The pyridine ring could engage in pi-stacking interactions with aromatic residues like tyrosine or phenylalanine.

Hydrophobic interactions: The N,N-dimethyl groups would likely occupy a hydrophobic pocket within the active site.

Table 2: Predicted Interactions of this compound with a Hypothetical PARP-1 Active Site

| Interaction Type | Potential Interacting Residue (Example) |

| Hydrogen Bond | Glycine, Serine |

| Halogen Bond | Leucine (backbone C=O) |

| Pi-Stacking | Tyrosine, Phenylalanine |

| Hydrophobic | Alanine, Valine |

These simulations can guide the synthesis of more potent and selective inhibitors by identifying key structural modifications that could enhance binding.

Prediction of Chemical Reactivity and Selectivity via Computational Models

Computational models can predict the chemical reactivity and selectivity of a molecule. The presence of both fluorine and bromine on the pyridine ring makes this compound an interesting substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies on halogenated pyridines suggest that the C-Hal bond formation occurs via a stepwise SNAr pathway. acs.orgresearchgate.net

The fluorine atom at the 2-position and the bromine atom at the 5-position are both potential leaving groups. The relative reactivity of these positions can be predicted by calculating the activation energies for the substitution at each site. The electron-withdrawing nature of the fluorine atom and the amide group activates the pyridine ring towards nucleophilic attack. Generally, fluorine is a better leaving group than bromine in SNAr reactions on activated aromatic rings. Therefore, it is predicted that nucleophilic substitution would preferentially occur at the C2 position.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity index, can provide further insights into the molecule's reactivity. nih.govirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of a molecule is crucial for its biological activity and physical properties. For this compound, the main sources of conformational freedom are the rotation around the C3-C7 single bond (connecting the pyridine ring to the carbonyl group) and the rotation of the N,N-dimethyl groups.

Conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy at each step. This generates a potential energy surface, or energy landscape, which reveals the low-energy (stable) conformations and the energy barriers between them. It is expected that the molecule will have a preferred conformation where the steric hindrance between the pyridine ring and the N,N-dimethyl groups is minimized. The planarity between the pyridine ring and the amide group will be influenced by the electronic conjugation and steric effects. Understanding the accessible conformations is critical for accurate molecular docking studies, as the bioactive conformation may not be the global minimum energy conformation in solution. nih.gov

Applications of 5 Bromo 2 Fluoro N,n Dimethylnicotinamide As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The pyridine (B92270) motif is a fundamental structural unit in many pharmaceuticals, agrochemicals, and materials. uni-muenster.de The functionalization of pyridines is therefore a crucial endeavor in modern chemistry. 5-Bromo-2-fluoro-N,N-dimethylnicotinamide serves as an excellent starting material for building complex heterocyclic systems due to its embedded reactive handles.

The bromine atom at the 5-position is particularly well-suited for transition metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position. For instance, palladium-catalyzed Suzuki couplings are routinely used to connect aryl or heteroaryl boronic acids to bromo-substituted heterocycles, a strategy that has been successfully applied to other N-heteroaromatics like 5-bromo-1,2,3-triazines. uzh.chnih.gov This allows for the direct linkage of the nicotinamide (B372718) core to other ring systems, generating intricate molecular architectures.

Simultaneously, the fluorine atom at the 2-position acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the fluoride (B91410) by various nucleophiles, such as amines, alcohols, or thiols. This reactivity provides a secondary site for modification, enabling the introduction of diverse functional groups and the formation of fused ring systems. The chemoselectivity of these two positions—cross-coupling at the bromo-substituted C-5 and SNAr at the fluoro-substituted C-2—allows for a programmed, stepwise synthesis of highly substituted and complex pyridine derivatives.

Table 1: Potential Reactions for Heterocycle Construction

| Reaction Type | Reactive Site | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br (5-position) | Arylboronic acid, Pd catalyst, Base | Bi-aryl or heteroaryl-aryl linkage |

| Buchwald-Hartwig Amination | C-Br (5-position) | Amine, Pd catalyst, Base | Aryl-amine linkage |

Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is essential for identifying new drug leads and chemical probes. nih.gov A scaffold is a core molecular structure upon which various substituents are placed to create a library of related compounds. This compound is an ideal scaffold for this purpose due to its multiple, orthogonally reactive functional groups.

By systematically varying the reactants used to modify each position, a large and diverse library of compounds can be generated from this single starting material.

Modification at C-5: A diverse set of aryl, heteroaryl, or alkyl groups can be introduced via cross-coupling reactions at the bromine position.

Modification at C-2: A wide range of nucleophiles can be used to displace the fluorine atom, introducing different side chains that can probe interactions with biological targets.

Modification of the Amide: The N,N-dimethylamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to introduce further diversity.

This multi-directional approach to diversification allows for a thorough exploration of the chemical space around the central pyridine ring. Such libraries are invaluable in high-throughput screening campaigns to discover molecules with specific biological activities. The concept of using a central, functionalized core to create diverse libraries is a proven strategy for finding novel bioactive compounds. mdpi.com

Precursor in the Synthesis of Radiotracers for Research Imaging (e.g., ¹⁸F-labeling techniques)

Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of novel ¹⁸F-labeled radiotracers is critical for diagnosing and studying disease. Nicotinamide derivatives are important targets for radiolabeling due to their role in biological processes. nih.gov

While there are no specific reports of this compound being used as an ¹⁸F-radiotracer precursor, its structure is highly relevant to this application. The synthesis of ¹⁸F-labeled aromatic compounds typically involves a nucleophilic substitution reaction where a leaving group on the aromatic ring is replaced by [¹⁸F]fluoride.

A common strategy would involve synthesizing a precursor where the 2-position is occupied by a more effective leaving group than fluorine, such as a nitro group (-NO₂) or a trimethylammonium salt (-N(CH₃)₃⁺). This precursor would then be subjected to radiofluorination, introducing the ¹⁸F isotope in the final step of the synthesis. The presence of the bromine atom and the dimethylamide group could serve to modulate the biological properties of the resulting tracer, such as its target affinity and pharmacokinetic profile. The synthesis of radiolabeled nicotinamide cofactors from functionalized pyridine precursors is an established methodology in medicinal chemistry, highlighting the potential of this compound class in the development of new imaging agents. nih.gov

Development of Novel Chemical Probes for Biological Research

Chemical probes are small molecules designed to potently and selectively interact with a specific protein target, enabling the study of that protein's function in cells and organisms. nih.gov The development of high-quality probes is a cornerstone of chemical biology and drug discovery. mskcc.org

This compound represents an attractive starting scaffold for the development of novel chemical probes. The process of probe development often begins with a "fragment" or a core structure that shows some affinity for the target protein. This initial hit is then chemically modified to improve its potency and selectivity.

The trifunctional nature of this compound provides the necessary chemical handles for this optimization process.

The pyridine ring itself can participate in key interactions with protein targets, such as hydrogen bonding or π-stacking. mdpi.com

The bromo and fluoro positions allow for the systematic addition of different chemical groups to explore the binding pocket of a target protein, optimizing molecular interactions.

The dimethylamide group can influence the compound's solubility and cell permeability, which are critical properties for a successful chemical probe.

By creating a small, focused library of compounds derived from this scaffold, researchers can systematically probe the structure-activity relationship (SAR) to develop a molecule with the desired profile of a potent and selective chemical probe. nih.gov

Investigations of Biological Interactions and Mechanistic Research in Vitro Studies

Enzyme Interaction Studies

Comprehensive searches for studies investigating the interaction of 5-Bromo-2-fluoro-N,N-dimethylnicotinamide with several classes of enzymes have not returned any specific findings for this compound.

Modulatory Effects on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Metabolism Enzymes (e.g., NRK, CD38, SARM1)

There is no available research documenting the modulatory effects of this compound on key enzymes involved in NAD metabolism, such as Nicotinamide Riboside Kinase (NRK), CD38, or Sterile Alpha and TIR Motif Containing 1 (SARM1). The NAD metabolic pathway is crucial for cellular energy and signaling, and while various compounds are studied for their impact on these enzymes, no such studies have been published for this compound.

Kinase Inhibitory Activity Investigations (e.g., Aurora Kinases)

While the inhibition of kinases, such as Aurora kinases, is a significant area of research in oncology, there are no specific kinase inhibition assays or studies that report the activity of this compound. Research on other structurally related molecules, such as pyrimidine-based derivatives, has shown activity against Aurora kinases, but these findings cannot be extrapolated to the subject compound.

Cytochrome P450 Enzyme Interaction Studies

The metabolic profile of this compound, particularly its interaction with the cytochrome P450 (CYP450) enzyme system, remains uncharacterized in the public domain. CYP450 enzymes are critical for the metabolism of a vast array of compounds, and understanding such interactions is fundamental to drug development. However, no studies detailing the metabolism, inhibition, or induction of CYP450 enzymes by this specific nicotinamide derivative are available.

Ene Reductase Activity Modulation

No investigations into the potential for this compound to act as a substrate or modulator of ene reductases have been reported. These enzymes are of interest for their applications in biocatalysis, but the interaction of this compound with ene reductases has not been explored in published research.

In Vitro Cellular Pathway Research

Similar to the lack of enzymatic data, there is no published research on the effects of this compound on cellular pathways in in vitro models.

Investigations into Cellular Responses to Compound Exposure (e.g., ATP depletion, cell death mechanisms in research models)

There are no available studies that describe the cellular responses to exposure to this compound. Consequently, information regarding its potential to cause ATP depletion or induce specific cell death mechanisms, such as apoptosis or necrosis, in any research model is currently unavailable.

No Publicly Available Research Data for this compound

Despite a comprehensive search for scientific literature, no specific in vitro studies, structure-activity relationship (SAR) analyses, or mechanistic research pertaining to the chemical compound this compound were found.

Consequently, it is not possible to generate an article detailing the biological interactions and mechanistic research of this specific compound as outlined in the user's request. The required sections on cell line growth modulation, elucidation of key pharmacophores, and the impact of its specific halogenation pattern cannot be addressed due to the absence of publicly available scientific data.

Research into the biological activities of nicotinamide and its derivatives is an active area of investigation, with many studies focusing on their potential as anticancer agents. nih.govnih.gov These studies often explore how different chemical modifications to the nicotinamide structure can influence their therapeutic properties.

General research on nicotinamide derivatives has identified the pyridine (B92270) ring as a key structural feature for biological activity, and various analogs are being synthesized and evaluated for their antiproliferative and cytotoxic effects against different cancer cell lines. researchgate.net Some of this research includes the synthesis of halogenated derivatives to explore the impact of substituents on activity. nih.govwaocp.org However, the specific combination of a bromo group at the 5-position and a fluoro group at the 2-position of the N,N-dimethylnicotinamide scaffold has not been the subject of published research found within the scope of the conducted searches.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Purity and Analysis

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals like 5-Bromo-2-fluoro-N,N-dimethylnicotinamide, allowing for the separation of the main component from impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for this purpose.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. For this compound, an LC-MS/MS (tandem mass spectrometry) method operating in Multiple Reaction Monitoring (MRM) mode would offer the highest selectivity and sensitivity for quantification in complex matrices.

Table 1: Illustrative HPLC and LC-MS Parameters for the Analysis of this compound

| Parameter | HPLC Method | LC-MS/MS Method |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min | 5% B to 95% B over 5 min |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Column Temperature | 40 °C | 40 °C |

| Injection Volume | 5 µL | 2 µL |

| Detection | UV at 265 nm | ESI+, MRM |

| Mass Transition | N/A | Precursor Ion: [M+H]⁺, Product Ions: Specific fragments |

This table presents typical starting parameters for method development and may require optimization for specific applications.

Quantitative Analysis Methods (e.g., spectrophotometry, chromatography-based quantification)

Accurate quantification of this compound is essential for its use in research and development. Both spectrophotometric and chromatography-based methods can be employed for this purpose, with the choice of method depending on the required sensitivity, selectivity, and the complexity of the sample matrix.

Spectrophotometry:

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Nicotinamide (B372718) and its derivatives typically exhibit strong UV absorbance. While the exact absorption maximum for this compound would need to be determined experimentally, it is expected to be in the range of 260-270 nm, based on the chromophore of the substituted pyridine (B92270) ring. Quantification is achieved by creating a calibration curve of absorbance versus concentration using standards of known concentration and applying the Beer-Lambert law. This method is most suitable for the analysis of pure or simple mixtures.

Chromatography-Based Quantification:

For more complex samples, chromatography-based quantification using HPLC with a UV detector or LC-MS is the preferred approach. These methods offer superior selectivity by physically separating the analyte from interfering substances before detection. Quantification is performed by integrating the peak area of the analyte and comparing it to a calibration curve constructed from the peak areas of known standards. The use of an internal standard is recommended to improve the precision and accuracy of the method by correcting for variations in injection volume and instrument response.

Table 2: Comparison of Quantitative Analysis Methods

| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |

| Principle | Light Absorption | Chromatographic Separation & Light Absorption | Chromatographic Separation & Mass-to-Charge Ratio |

| Selectivity | Low to Moderate | High | Very High |

| Sensitivity | Moderate | High | Very High |

| Matrix Effect | High | Moderate | Low (with internal standard) |

| Instrumentation | Simple | Moderate | Complex |

| Cost | Low | Moderate | High |

| Typical Application | Pure substance assay | Purity, Assay, Impurity profiling | Trace analysis in complex matrices |

Isotopic Labeling and Detection Techniques for Research Purposes

Isotopic labeling is a powerful tool used in various research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards for quantitative analysis by mass spectrometry. For this compound, stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) can be incorporated into the molecule.

The synthesis of an isotopically labeled version of this compound would involve introducing the label at a position that is not susceptible to exchange under analytical or biological conditions. For instance, one or more of the methyl groups on the amide nitrogen could be replaced with deuterated methyl groups (CD₃), or specific carbon atoms in the pyridine ring could be replaced with ¹³C.

The primary application of an isotopically labeled analog of this compound is as an internal standard for LC-MS/MS quantification. Since the labeled compound is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. However, it is distinguished by its higher mass. By adding a known amount of the labeled standard to the sample, the ratio of the analyte to the internal standard can be used to accurately calculate the analyte's concentration, effectively compensating for matrix effects and variations in instrument performance.

Table 3: Common Isotopes for Labeling and Their Research Applications

| Isotope | Common Abundance | Labeling Approach | Primary Research Application |

| Deuterium (²H) | 0.015% | Replacement of hydrogen atoms | Internal standard for MS, Mechanistic studies (Kinetic Isotope Effect) |

| Carbon-13 (¹³C) | 1.1% | Replacement of carbon atoms | Internal standard for MS, Metabolic pathway tracing, NMR studies |

| Nitrogen-15 (¹⁵N) | 0.37% | Replacement of nitrogen atoms | Internal standard for MS, Metabolic studies, NMR studies |

The development and application of these advanced analytical methodologies are indispensable for ensuring the quality and facilitating the scientific investigation of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the accessibility and widespread study of 5-Bromo-2-fluoro-N,N-dimethylnicotinamide. While standard amidation of a corresponding acid chloride is a plausible route, future research should focus on more innovative and greener approaches.

One promising avenue is the application of enzymatic catalysis. For instance, the use of immobilized lipases, such as Novozym® 435 from Candida antarctica, has proven effective in the synthesis of other nicotinamide (B372718) derivatives from methyl nicotinate (B505614) and amines. nih.govrsc.org Investigating a similar biocatalytic approach for the direct amidation of a 5-bromo-2-fluoronicotinate ester with dimethylamine (B145610) could offer a milder and more selective synthetic strategy.

Furthermore, continuous-flow microreactor technology presents an opportunity to enhance reaction efficiency, reduce reaction times, and improve product yields compared to traditional batch processes. nih.govresearchgate.net The development of a continuous-flow synthesis for this compound, possibly integrating enzymatic catalysis, would represent a significant advancement in its production. researchgate.net This could involve the optimization of parameters such as temperature, substrate ratio, and residence time to achieve high-yield synthesis. nih.gov

The synthesis of the key precursor, 5-bromo-2-fluoronicotinic acid, also warrants investigation into more efficient methods. scbt.com Exploring novel catalytic systems for the functionalization of pyridine (B92270) rings could lead to more direct and atom-economical routes.

Design and Synthesis of Advanced Functionalized Derivatives

The core structure of this compound is ripe for modification to generate a library of advanced functionalized derivatives with tailored properties. The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby systematically modifying the steric and electronic properties of the molecule.

For example, drawing inspiration from the synthesis of other bromo-substituted heterocycles, palladium-catalyzed cross-coupling reactions could be employed to create novel carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.com The synthesis of N-(thiophen-2-yl) nicotinamide derivatives through acylation highlights another pathway for creating more complex structures. mdpi.com

The fluorine atom at the 2-position can also be a target for nucleophilic aromatic substitution, although its reactivity will be influenced by the other substituents. ossila.com Exploring reactions with various nucleophiles could yield another class of derivatives with potentially interesting biological or material properties.

The N,N-dimethylamide group could also be replaced with other amine functionalities to explore the impact on solubility, hydrogen bonding capacity, and biological target engagement.

Deeper Mechanistic Studies of Biological Interactions (in vitro/in silico)

Nicotinamide and its derivatives are well-known to interact with a plethora of enzymes, particularly those involved in NAD+ metabolism. nih.govresearchgate.net Future research should focus on elucidating the potential biological targets of this compound and its derivatives through a combination of in vitro and in silico approaches.

In Vitro Screening: A primary area of investigation would be its potential as an inhibitor of enzymes like nicotinamide phosphoribosyltransferase (Nampt) or nicotinamide N-methyltransferase (NNMT), which are important targets in cancer and metabolic diseases. nih.govresearchgate.net High-throughput screening assays, including fluorometric methods, could be employed to rapidly assess its inhibitory activity against a panel of relevant enzymes. nih.govresearchgate.net

In Silico Docking and Molecular Dynamics: Computational studies can provide valuable insights into the potential binding modes of this compound within the active sites of various enzymes. Molecular docking simulations can predict the preferred orientation and interactions with key amino acid residues. Subsequent molecular dynamics simulations can then be used to assess the stability of these predicted binding poses and to estimate the binding free energy. This in silico approach can help to prioritize biological targets for experimental validation and guide the design of more potent derivatives.

Applications in Materials Science or Catalyst Development

The unique electronic properties conferred by the bromo and fluoro substituents on the pyridine ring suggest that this compound could serve as a valuable building block in materials science.

Halogenated pyridines and pyrimidines are known to be useful in the construction of "push-pull" molecules, which have applications in non-linear optics and organic electronics. ossila.com The electron-withdrawing nature of the fluorinated pyridine ring combined with the potential for functionalization at the bromine position makes this compound an interesting candidate for the synthesis of novel chromophores.

Furthermore, the pyridine nitrogen and the amide oxygen could act as coordination sites for metal ions. The synthesis of metal complexes incorporating this compound as a ligand could lead to the development of new catalysts for organic transformations or novel functional materials with interesting magnetic or photophysical properties.

Integration with Automated Synthesis and High-Throughput Screening in Research

To accelerate the exploration of the chemical space around this compound, the integration of automated synthesis and high-throughput screening (HTS) is essential.

Automated Synthesis: The development of an automated synthesis platform would enable the rapid generation of a library of derivatives with diverse functional groups. This could involve the use of robotic systems to perform reactions in parallel, followed by automated purification. The synthesis of radiolabeled analogues, such as with Carbon-11, could also be automated for applications in positron emission tomography (PET) imaging studies. researchgate.net

High-Throughput Screening: Once a library of derivatives is synthesized, HTS methods can be employed to quickly evaluate their biological activities or material properties. nih.govbangor.ac.uk For biological applications, this could involve screening against a panel of enzymes or cell lines. nih.govresearchgate.net For materials science applications, HTS techniques could be used to assess properties such as fluorescence, conductivity, or catalytic activity. The development of robust and miniaturized assays is crucial for the success of such HTS campaigns. researchgate.net

The data generated from these high-throughput approaches can then be used to build structure-activity relationship (SAR) models, which can guide the design of next-generation compounds with improved properties.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Bromo-2-fluoro-N,N-dimethylnicotinamide, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves halogenation and amidation steps. A common approach starts with fluorination of the pyridine ring followed by bromination at the 5-position. For amidation, dimethylamine is introduced under reflux with a polar aprotic solvent (e.g., THF) and a base like K₂CO₃ to drive the reaction . Optimization can be achieved via:

- Factorial design experiments to test variables (temperature, solvent polarity, catalyst loading) .

- In-line monitoring using TLC or HPLC to track intermediates.

- Spectroscopic validation (¹H/¹³C NMR, MS) to confirm structural integrity .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C | 65 | 92% |

| Bromination | NBS, AIBN, CCl₄, 70°C | 58 | 89% |

| Amidation | Dimethylamine, THF, K₂CO₃, reflux | 72 | 95% |

Q. Q2. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Answer:

- Purity Analysis: Use reversed-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against a certified reference standard .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via:

- Storage Recommendations: Store at -20°C in amber vials under inert gas to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. Q3. What mechanistic hypotheses explain the compound’s bioactivity in kinase inhibition assays, and how can contradictory data be resolved?

Answer:

Q. Q4. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Model the electronic environment of the bromine atom to predict reactivity in Suzuki-Miyaura couplings. Key parameters include:

- Natural Bond Orbital (NBO) charges to identify electrophilic sites.

- Activation energy barriers for transmetallation steps .

- Experimental Validation: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and track yields with GC-MS .

Predicted Reactivity Table:

| Catalyst | Predicted Yield (%) | Observed Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 45 | 38 |

| XPhos Pd G3 | 78 | 72 |

Q. Q5. What strategies mitigate batch-to-batch variability in large-scale synthesis, and how are critical quality attributes (CQAs) defined?

Answer:

Q. Q6. How can researchers reconcile discrepancies in reported IC₅₀ values across different kinase panels?

Answer:

- Potential Causes: Variability in assay conditions (ATP concentration, enzyme isoforms) or compound solubility .

- Resolution Workflow:

- Standardize Assay Conditions: Use uniform ATP concentrations (e.g., 1 mM) and buffer systems (HEPES pH 7.5).

- Solubility Correction: Pre-dissolve the compound in DMSO (<0.1% final) and confirm solubility via nephelometry .

- Meta-Analysis: Apply hierarchical clustering to IC₅₀ datasets to identify outlier assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.